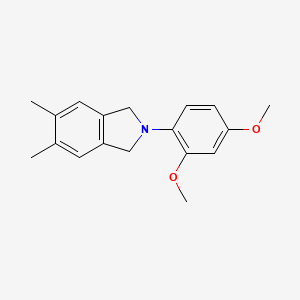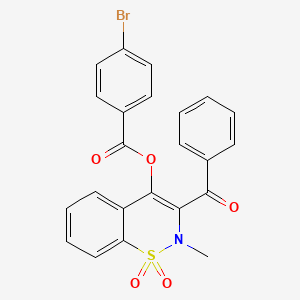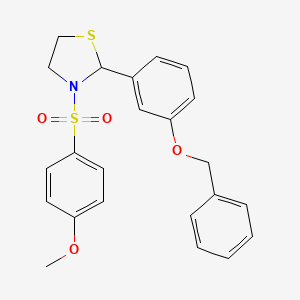
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring, and two methyl groups at the 5 and 6 positions on the isoindole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,4-dimethoxybenzaldehyde, a series of reactions including condensation, reduction, and cyclization can lead to the formation of the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoindole derivatives.
科学研究应用
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-1H-isoindole
- 5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Uniqueness
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to similar compounds, making it valuable for specific research and industrial applications.
属性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H21NO2/c1-12-7-14-10-19(11-15(14)8-13(12)2)17-6-5-16(20-3)9-18(17)21-4/h5-9H,10-11H2,1-4H3 |
InChI 键 |
XGNDXOSXDZOHFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CN(C2)C3=C(C=C(C=C3)OC)OC)C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11593494.png)

![methyl (4Z)-1-ethyl-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11593513.png)
![diethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11593518.png)

![(3-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B11593521.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11593525.png)
![(5Z)-2-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593536.png)
![(4-tert-butylphenyl){4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11593542.png)
![4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11593548.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593552.png)
![2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593556.png)
![3-[(2-Carboxyethyl)[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid](/img/structure/B11593563.png)
![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
